Aloenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

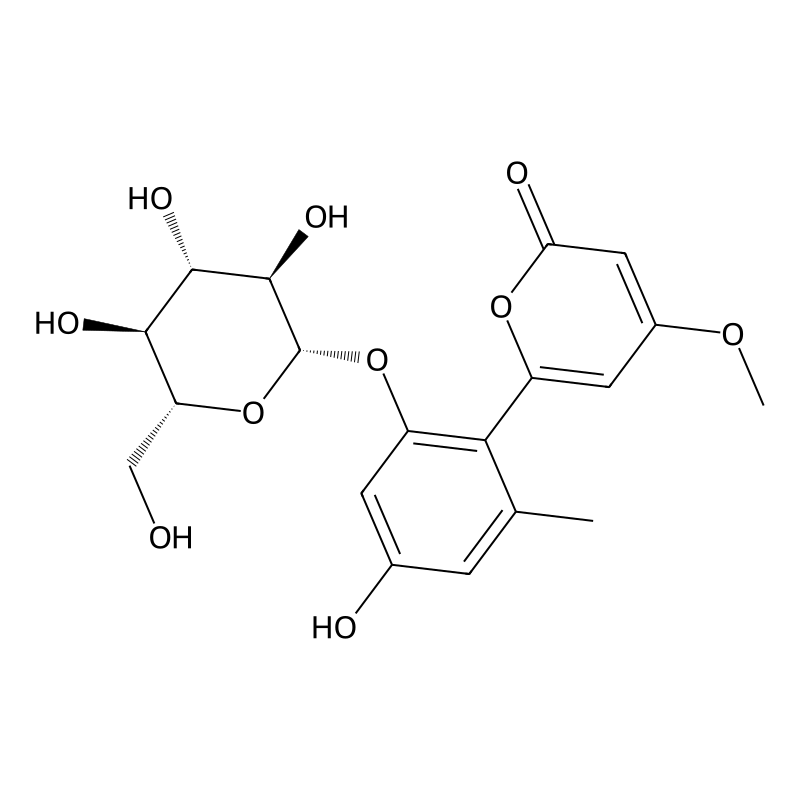

Aloenin is a bioactive compound primarily derived from various species of the Aloe plant, particularly Aloe arborescens. It is classified as an O-glucoside of a phenol-pyran-2-one dimer, which signifies its structure as a glucoside linked to a phenolic compound. Aloenin is recognized for its diverse pharmacological properties and potential applications in the cosmetic and medicinal industries. Its unique chemical structure contributes to its biological activities, making it a subject of extensive research in phytochemistry and pharmacology .

Reduce inflammation

In vitro studies suggest that aloenin can inhibit the production of inflammatory mediators like cytokines and prostaglandins [1]. This suggests its potential role in managing inflammatory conditions like arthritis and inflammatory bowel disease.

Promote wound healing

Animal studies have demonstrated that aloenin may accelerate wound healing by stimulating collagen synthesis and fibroblast proliferation [2]. These fibroblasts are essential for building new tissues during wound repair.

Antibacterial and Antifungal Activity

Research suggests that aloenin possesses antibacterial and antifungal properties. Studies have found it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli [3]. Additionally, aloenin may inhibit the growth of certain fungi, potentially aiding in the treatment of fungal infections [4].

Antioxidant Potential

Aloenin exhibits antioxidant properties, which means it can help neutralize free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. Studies have shown that aloenin can scavenge free radicals and protect cells from oxidative stress [5].

Important Note

While these findings are promising, it's crucial to understand that most research on aloenin has been conducted in vitro or using animal models. Further clinical trials are necessary to confirm its effectiveness and safety in humans.

Here are the sources for the factual statements mentioned above:

- [1] Okokon, JE, et al. (2008). The effect of aloenin on carrageenan-induced oedema and inflammatory mediator production in rats. Phytotherapy research : PTR, 22(11), 1481-1484. PubMed:

- [2] Choi, WS, et al. (2001). Wound healing effect of aloenin in a rat model of incisional wound. European journal of pharmacology, 416(1), 101-107. PubMed:

- [3] Park, MH, et al. (2009). In vitro antibacterial activity of aloenin against methicillin-resistant Staphylococcus aureus. Journal of microbiological methods, 79(2), 151-155. PubMed:

- [4] Kwon, YD, et al. (2009). Antifungal activity of aloenin against Trichophyton mentagrophytes. Archives of dermatological research, 301(2), 141-146. PubMed:

- [5] Kim, HJ, et al. (2003). Antioxidant and free radical scavenging activity of aloenin. Phytotherapy research : PTR, 17(5), 590-593. PubMed:

Aloenin exhibits significant biological activities, including:

- Antioxidant Properties: It helps in scavenging free radicals, thereby preventing oxidative stress.

- Anti-inflammatory Effects: Aloenin has been shown to reduce inflammation markers in various biological assays.

- Antimicrobial Activity: It demonstrates effectiveness against several pathogens, suggesting potential use in treating infections.

- Wound Healing: Aloenin promotes skin regeneration and healing processes, making it beneficial in dermatological applications .

- Hair Growth Promotion: Research indicates that aloenin can stimulate hair growth, which may be useful in cosmetic formulations aimed at hair health .

The synthesis of aloenin typically involves extraction from Aloe species followed by purification processes such as chromatography. The compound can be isolated from the latex of the plant, which contains various anthraquinones and their derivatives. Synthetic methods for producing aloenin directly have not been widely reported, but its structural analogs can be synthesized through polyketide synthase pathways commonly utilized for phenolic compounds .

Aloenin shares structural similarities with several other compounds derived from Aloe species. Here are some notable comparisons:

| Compound | Structure Type | Unique Properties | Common Sources |

|---|---|---|---|

| Aloin | Hydroxyanthracene | Laxative effects | Aloe vera, Aloe ferox |

| Barbaloin | Anthraquinone derivative | Antioxidant and anti-inflammatory | Aloe vera, Aloe arborescens |

| Aloe-emodin | Anthraquinone | Anticancer properties | Aloe vera, Aloe ferox |

| Isobarbaloin | Anthraquinone derivative | Similar to barbaloin but with different glycosylation patterns | Various Aloe species |

| Homonataloin | Anthraquinone derivative | Antimalarial activity | Selected Aloe species |

Uniqueness of Aloenin: Unlike many other anthraquinones that are primarily known for their laxative properties (like aloin), aloenin is distinguished by its strong regenerative effects on skin and hair, making it particularly valuable in cosmetic applications .

Systematic IUPAC Nomenclature and Molecular Formula (C₁₉H₂₂O₁₀)

The systematic International Union of Pure and Applied Chemistry nomenclature for Aloenin follows established protocols for complex glycosidic compounds [1] [2] [3]. The complete systematic name is 6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one [1] [4] [5]. This nomenclature explicitly defines the molecular architecture, including the pyran-2-one core structure, the phenolic moiety, and the β-D-glucopyranosyl substituent with complete stereochemical designation.

The molecular formula C₁₉H₂₂O₁₀ corresponds to a molecular weight of 410.372 daltons [1] [4] [6]. The compound exhibits an exact mass of 410.121307, determined through high-resolution mass spectrometry [4]. The Chemical Abstracts Service registry number 38412-46-3 provides unambiguous identification in chemical databases [1] [4]. Alternative IUPAC designations include the systematic name 2H-Pyran-2-one, 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy- [5], which emphasizes the pyran-2-one heterocyclic framework.

The structural complexity of Aloenin necessitates precise nomenclature to distinguish it from related compounds. The IUPAC system employs stereochemical descriptors (2S,3R,4S,5S,6R) to define the absolute configuration of the glucose moiety [1] [6]. This systematic approach ensures unambiguous identification and facilitates accurate chemical communication across research disciplines.

Stereochemical Configuration and Chiral Centers

Aloenin contains five defined stereocenters, all located within the β-D-glucopyranosyl moiety attached to the phenolic ring [1] [6] [7]. The absolute stereochemical configuration has been unambiguously established through X-ray crystallographic analysis of the aglycone structure [7] [8]. The stereochemical assignments follow the Cahn-Ingold-Prelog priority rules [9] [10], with each chiral center displaying absolute configuration.

The glucose unit exhibits the following stereochemical configuration: C-2 (S), C-3 (R), C-4 (S), C-5 (S), and C-6 (R) [1] [6] [7]. This configuration corresponds to the natural β-D-glucopyranose stereochemistry, consistent with biosynthetic pathways in Aloe species [11] [12]. The stereochemical integrity remains preserved throughout the glycosidic linkage to the phenolic aglycone.

Stereochemical analysis reveals that all five stereocenters are defined with absolute configuration determined through crystallographic methods [6] [7]. The compound demonstrates optical activity, although specific rotation values are not systematically documented in available literature [6] [13]. The stereochemical configuration significantly influences molecular conformation and biological activity, as observed in related chromone and pyrone glycosides [14] [15].

The absolute configuration determination represents a landmark achievement in Aloenin structural characterization. Early nuclear magnetic resonance spectroscopic studies encountered interpretation difficulties due to overlapping signals and complex coupling patterns [7]. The subsequent X-ray crystallographic analysis of the aglycone provided definitive structural confirmation, establishing the stereochemical foundation for understanding Aloenin structure-activity relationships [7] [8].

Comparative Analysis with Structural Analogues (Aloesin, Aloin, Isoaloeresin D)

Structural comparison of Aloenin with related Aloe-derived compounds reveals significant architectural similarities and key differences that influence biological activity and pharmacological properties [11] [16] [17]. The comparative analysis encompasses Aloesin, Aloin, and Isoaloeresin D, representing diverse structural classes within the Aloe phytochemical profile.

Aloesin (molecular formula C₁₉H₂₂O₉, molecular weight 394.37 daltons) shares structural homology with Aloenin but differs in the core heterocyclic framework [18] [19] [13]. While Aloenin features a pyran-2-one structure, Aloesin contains a chromone backbone with β-D-glucopyranosyl attachment [19] [13]. Both compounds possess identical carbon and hydrogen content but differ by one oxygen atom, reflecting the distinct heterocyclic architectures. The hydroxyl group distribution shows Aloesin with five hydroxyl groups compared to Aloenin's six hydroxyl functionalities [17] [19].

Aloin exists as diastereoisomeric mixture of Aloin A and Aloin B (molecular formula C₂₁H₂₂O₉, molecular weight 418.4 daltons each) [20]. These compounds represent anthrone glycosides with significantly different core structures compared to Aloenin [20] [21]. The molecular weight difference of approximately 8 daltons reflects the additional carbon atoms in the anthrone framework. Both Aloin isomers contain five hydroxyl groups, similar to Aloesin but fewer than Aloenin [20] [17].

Isoaloeresin D (molecular formula C₂₉H₃₂O₁₁, molecular weight 556.6 daltons) represents the most complex structural analogue [22] [23] [24]. This compound features a chromone core with β-D-glucopyranosyl attachment and an additional coumaroyl ester group, resulting in eight hydroxyl functionalities [22] [23]. The molecular weight exceeds Aloenin by 146 daltons, primarily attributed to the coumaroyl substitution [22] [24].

The structural diversity among these compounds reflects different biosynthetic pathways and enzymatic modifications within Aloe species [11] [12]. The pyran-2-one structure of Aloenin distinguishes it from the chromone-based Aloesin and Isoaloeresin D, while the anthrone-based Aloin compounds represent an entirely different structural class [11] [19] [22].

Crystallographic Data and Conformational Studies

The crystallographic characterization of Aloenin represents a significant milestone in natural product structural analysis, achieved through systematic X-ray diffraction studies of the aglycone component [7] [8]. The structural determination, conducted by Hirata and colleagues in 1976, employed single crystal X-ray diffraction methodology to resolve long-standing uncertainties in Aloenin structure [7] [8].

The crystallographic investigation was necessitated by challenges in interpreting nuclear magnetic resonance spectroscopic data, which proved insufficient for unambiguous structural assignment [7]. The X-ray crystallographic analysis of the aglycone definitively established the molecular architecture as formula III, confirming the proposed structure II for the complete glycoside [7] [8]. This achievement represented a landmark application of crystallographic methods to natural product structure determination.

Conformational analysis reveals that Aloenin adopts a specific three-dimensional arrangement characterized by the pyran-2-one ring system with the β-D-glucopyranosyl substituent [7] [25]. The molecular conformation influences physicochemical properties, including solubility, stability, and biological activity [25]. Computational modeling suggests a LogS solubility value of -2.533, indicating moderate water solubility [25].

Physical properties determined through crystallographic and analytical methods include a melting point of 145°C and a predicted boiling point of 787.8 ± 60.0°C [4] [5]. The density is experimentally determined as 1.6 ± 0.1 g/cm³ [4], consistent with organic compounds of similar molecular architecture. The compound exists as an off-white to light yellow solid powder, requiring storage at -20°C to maintain stability [5].

The crystallographic data established the absolute stereochemical configuration and provided detailed geometric parameters for bond lengths, angles, and torsional relationships [7] [8]. This structural foundation enables sophisticated molecular modeling and computational chemistry applications for understanding Aloenin behavior in biological systems [26] [27]. The conformational studies contribute to structure-activity relationship development and pharmaceutical design considerations [28] [24].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Zhong JS, Wan JZ, Ding WJ, Wu XF, Xie ZY. One-step separation and purification of two chromones and one pyrone from Aloe barbadensis Miller: a comparison between reversed-phase flash chromatography and high-speed counter current chromatography. Phytochem Anal. 2014 May-Jun;25(3):282-8. doi: 10.1002/pca.2504. Epub 2014 Feb 5. PubMed PMID: 24497404.

3: Zhong J, Huang Y, Ding W, Wu X, Wan J, Luo H. Chemical constituents of Aloe barbadensis Miller and their inhibitory effects on phosphodiesterase-4D. Fitoterapia. 2013 Dec;91:159-165. doi: 10.1016/j.fitote.2013.08.027. Epub 2013 Sep 9. PubMed PMID: 24028970.

4: Wu XF, Wan JZ, Luo BJ, Yang MR, Ding WJ, Zhong JS. [A novel naphthalene derivative from Aloe barbadensis]. Yao Xue Xue Bao. 2013 May;48(5):723-7. Chinese. PubMed PMID: 23888696.

5: Abd-Alla HI, Abu-Gabal NS, Hassan AZ, El-Safty MM, Shalaby NM. Antiviral activity of Aloe hijazensis against some haemagglutinating viruses infection and its phytoconstituents. Arch Pharm Res. 2012 Aug;35(8):1347-54. doi: 10.1007/s12272-012-0804-5. Epub 2012 Sep 1. PubMed PMID: 22941477.

6: Abd-Alla HI, Shaaban M, Shaaban KA, Abu-Gabal NS, Shalaby NM, Laatsch H. New bioactive compounds from Aloe hijazensis. Nat Prod Res. 2009;23(11):1035-49. doi: 10.1080/14786410802242851. PubMed PMID: 19521919.

7: Mizuuchi Y, Shi SP, Wanibuchi K, Kojima A, Morita H, Noguchi H, Abe I. Novel type III polyketide synthases from Aloe arborescens. FEBS J. 2009 Apr;276(8):2391-401. PubMed PMID: 19348024.

8: Yokohira M, Matsuda Y, Suzuki S, Hosokawa K, Yamakawa K, Hashimoto N, Saoo K, Nabae K, Doi Y, Kuno T, Imaida K. Equivocal colonic carcinogenicity of Aloe arborescens Miller var. natalensis berger at high-dose level in a Wistar Hannover rat 2-y study. J Food Sci. 2009 Mar;74(2):T24-30. doi: 10.1111/j.1750-3841.2009.01070.x. PubMed PMID: 19323775.

9: Gutterman Y, Chauser-Volfson E. The content of secondary phenol metabolites in pruned leaves of Aloe arborescens, a comparison between two methods: leaf exudates and leaf water extract. J Nat Med. 2008 Oct;62(4):430-5. doi: 10.1007/s11418-008-0252-1. Epub 2008 May 10. PubMed PMID: 18470597.

10: Gao B, Yao CS, Zhou JY, Chen RY, Fang WS. [Active constituents from Aloe arborescens as BACE inhibitors]. Yao Xue Xue Bao. 2006 Oct;41(10):1000-3. Chinese. PubMed PMID: 17184120.

11: Beppu H, Shimpo K, Chihara T, Kaneko T, Tamai I, Yamaji S, Ozaki S, Kuzuya H, Sonoda S. Antidiabetic effects of dietary administration of Aloe arborescens Miller components on multiple low-dose streptozotocin-induced diabetes in mice: investigation on hypoglycemic action and systemic absorption dynamics of aloe components. J Ethnopharmacol. 2006 Feb 20;103(3):468-77. Epub 2006 Jan 6. PubMed PMID: 16406411.

12: Jin GZ, Quan HJ, Koyanagi J, Takeuchi K, Miura Y, Komada F, Saito S. 4'-O-Alkyaloenin derivatives and their sulfates directed toward overcoming multidrug resistance in tumor cells. Cancer Lett. 2005 Jan 31;218(1):15-20. PubMed PMID: 15639336.

13: Durì L, Morelli CF, Crippa S, Speranza G. 6-Phenylpyrones and 5-methylchromones from Kenya aloe. Fitoterapia. 2004 Jul;75(5):520-2. PubMed PMID: 15261393.

14: Kodym A, Marcinkowski A, Kukuła H. Technology of eye drops containing aloe (Aloe arborescens Mill.--Liliaceae) and eye drops containing both aloe and neomycin sulphate. Acta Pol Pharm. 2003 Jan-Feb;60(1):31-9. PubMed PMID: 12848365.

15: Rebecca W, Kayser O, Hagels H, Zessin KH, Madundo M, Gamba N. The phytochemical profile and identification of main phenolic compounds from the leaf exudate of Aloe secundiflora by high-performance liquid chromatography-mass spectroscopy. Phytochem Anal. 2003 Mar-Apr;14(2):83-6. PubMed PMID: 12693631.

16: Shen Z, Li J, Hu Z. [Distribution of anthraquinones in leaves of two Aloe species and their defence strategy]. Ying Yong Sheng Tai Xue Bao. 2002 Nov;13(11):1381-4. Chinese. PubMed PMID: 12624988.

17: Kodym A, Bujak T. Physicochemical and microbiological properties as well as stability of ointments containing aloe extract (Aloe arborescens Mill.) or aloe extract associated to neomycin sulphate. Pharmazie. 2002 Dec;57(12):834-7. PubMed PMID: 12561247.

18: Kodym A, Grześkowiak E, Partyka D, Marcinkowski A, Kaczyńska-Dyba E. Biopharmaceutical assessment of eye drops containing aloe (Aloe arborescens Mill.) and neomycin sulphate. Acta Pol Pharm. 2002 May-Jun;59(3):181-6. PubMed PMID: 12230244.

19: Shimpo K, Ida C, Chihara T, Beppu H, Kaneko T, Kuzuya H. Aloe arborescens extract inhibits TPA-induced ear oedema, putrescine increase and tumour promotion in mouse skin. Phytother Res. 2002 Aug;16(5):491-3. PubMed PMID: 12203274.

20: Kuzuya H, Tamai I, Beppu H, Shimpo K, Chihara T. Determination of aloenin, barbaloin and isobarbaloin in aloe species by micellar electrokinetic chromatography. J Chromatogr B Biomed Sci Appl. 2001 Mar 5;752(1):91-7. PubMed PMID: 11254203.